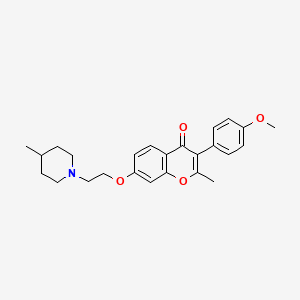

3-(4-methoxyphenyl)-2-methyl-7-(2-(4-methylpiperidin-1-yl)ethoxy)-4H-chromen-4-one

説明

特性

IUPAC Name |

3-(4-methoxyphenyl)-2-methyl-7-[2-(4-methylpiperidin-1-yl)ethoxy]chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29NO4/c1-17-10-12-26(13-11-17)14-15-29-21-8-9-22-23(16-21)30-18(2)24(25(22)27)19-4-6-20(28-3)7-5-19/h4-9,16-17H,10-15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNEPTQPTZVLCPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CCOC2=CC3=C(C=C2)C(=O)C(=C(O3)C)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-2-methyl-7-(2-(4-methylpiperidin-1-yl)ethoxy)-4H-chromen-4-one typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Chromenone Core: The chromenone core can be synthesized via the condensation of a suitable phenol derivative with an appropriate diketone under acidic conditions.

Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through electrophilic aromatic substitution reactions, often using methoxybenzene and a suitable electrophile.

Attachment of the Piperidine Moiety: The piperidine moiety is attached via nucleophilic substitution reactions, where a piperidine derivative reacts with an alkyl halide or similar electrophile.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can target the chromenone core, potentially converting it to dihydro derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Nucleophilic substitution reactions often employ alkyl halides or sulfonates as electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives.

科学的研究の応用

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

Biology: The compound exhibits potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.

Industry: It may be used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

作用機序

The mechanism by which 3-(4-methoxyphenyl)-2-methyl-7-(2-(4-methylpiperidin-1-yl)ethoxy)-4H-chromen-4-one exerts its effects is complex and involves multiple molecular targets and pathways. Key aspects include:

Molecular Targets: The compound may interact with various enzymes, receptors, and ion channels, modulating their activity.

Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and inflammation, contributing to its biological effects.

類似化合物との比較

Comparison with Similar Compounds

Structural Variations in the Chromen-4-one Core

Substituent Position and Type:

- 5-Hydroxy-3-(4-methoxyphenyl)-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one (Compound 1, ): Differs by a hydroxyl group at position 5 and lacks the 2-methyl substituent.

- 3-(4-Hydroxyphenyl)-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one.HBr (Compound 14, ):

Replaces the 4-methoxyphenyl group with a 4-hydroxyphenyl moiety, increasing polarity. The absence of the 2-methyl group and 4-methylpiperidine may reduce steric hindrance and alter binding kinetics .

Modifications in the Ethoxy Side Chain

- 7-(2-(Dibenzylamino)ethoxy)-3-(4-methoxyphenyl)-4H-chromen-4-one (Compound 11, ): Features a dibenzylamino group instead of 4-methylpiperidinyl. The bulkier substituent may hinder AChE active-site access but enhance peripheral anionic site (PAS) interactions .

- G2 showed superior inhibitory activity (IC₅₀ = 0.89 µM for AChE) compared to piperidine analogues .

Functional Group Additions

- Seleno-Functionalized Derivatives (): Compounds like 5-hydroxy-2-phenyl-7-(2-(phenylselanyl)ethoxy)-4H-chromen-4-one introduce selenium, which enhances redox activity and may confer unique antioxidant or antiviral properties. However, selenium can increase toxicity compared to nitrogen-based side chains .

- Triazole-Bridged Dimers ():

Larger structures (e.g., Compound 114) exhibit extended π-π stacking and hydrogen-bonding networks, improving thermal stability but reducing bioavailability due to increased molecular weight .

Comparative Data Tables

Table 1: Substituent Effects on AChE/BuChE Inhibition

Table 2: Physicochemical Properties

Key Research Findings

- Bioactivity Trends: Piperidine and 4-methylpiperidine derivatives (e.g., G1, G2) demonstrate stronger AChE inhibition than benzylamino or dibenzylamino analogues, likely due to optimal CAS binding . The target compound’s 4-methylpiperidinyl group may further enhance selectivity for AChE over BuChE.

- Synthetic Feasibility: Ethoxy side chains with cyclic amines (e.g., piperidine, 4-methylpiperidine) are synthesized via nucleophilic substitution, achieving yields >75% . Bulkier groups (e.g., adamantyl in Compound 13, ) reduce yields (<50%) due to steric challenges .

- Thermodynamic Stability: Intramolecular C–H···O interactions and π-π stacking (e.g., in ) improve crystallinity and stability, critical for formulation .

生物活性

The compound 3-(4-methoxyphenyl)-2-methyl-7-(2-(4-methylpiperidin-1-yl)ethoxy)-4H-chromen-4-one belongs to the class of chromone derivatives, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula: C₁₉H₂₅N₃O₃

- IUPAC Name: 3-(4-methoxyphenyl)-2-methyl-7-(2-(4-methylpiperidin-1-yl)ethoxy)-4H-chromen-4-one

This structure features a chromone core substituted with a methoxyphenyl group and a piperidine-derived ethoxy group, which are critical for its biological activity.

Antioxidant Activity

Research has indicated that chromone derivatives exhibit significant antioxidant properties. For instance, studies have shown that compounds with similar structures can scavenge free radicals and reduce oxidative stress in various biological systems. The antioxidant activity is often measured using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.

Anti-inflammatory Activity

The compound has shown potential anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes. In vitro studies using RAW 264.7 macrophages demonstrated that derivatives of chromone can suppress LPS-induced nitric oxide (NO) production, which is a marker of inflammation.

Case Study:

In a study assessing various chromone derivatives, it was found that specific compounds significantly inhibited NF-κB activation and reduced NO production in macrophages, suggesting a mechanism for their anti-inflammatory effects .

Anticancer Activity

Chromones have been investigated for their anticancer properties due to their ability to induce apoptosis in cancer cells. The compound's structural features may contribute to its interaction with cellular pathways involved in cancer progression.

Mechanism of Action:

Studies suggest that chromones can modulate signaling pathways such as the PI3K/Akt pathway, leading to cell cycle arrest and apoptosis in various cancer cell lines.

Pharmacological Applications

Given its biological activities, 3-(4-methoxyphenyl)-2-methyl-7-(2-(4-methylpiperidin-1-yl)ethoxy)-4H-chromen-4-one holds promise for several therapeutic applications:

- Anti-inflammatory Agents: Potential use in treating chronic inflammatory diseases.

- Antioxidants: Could be developed as dietary supplements or pharmaceuticals to combat oxidative stress-related conditions.

- Anticancer Drugs: Further research could lead to the development of novel anticancer therapies targeting specific tumor types.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。